(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate
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Overview
Description
The compound “(2S,3S,4R,5R)-5-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-4-hydroxy-2-(mercaptomethyl)tetrahydrofuran-3-yl trihydrogen diphosphate” is a complex organic molecule that features a purine base attached to a tetrahydrofuran ring with a diphosphate group. Compounds of this nature are often involved in biochemical processes and can have significant applications in medicine and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex molecules typically involves multiple steps, including the protection and deprotection of functional groups, selective reactions to form the desired bonds, and purification processes. The specific synthetic route would depend on the starting materials and desired yield.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptomethyl group.
Reduction: Reduction reactions could target the purine base or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the purine base or the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptomethyl group could yield a sulfoxide or sulfone.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, compounds with purine bases are often studied for their roles in cellular processes, such as DNA and RNA synthesis.
Medicine
Medically, such compounds could be investigated for their potential as antiviral or anticancer agents, given the importance of purine analogs in these fields.
Industry
In industry, this compound might be used in the synthesis of pharmaceuticals or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The purine base could mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Guanosine Triphosphate (GTP): Involved in protein synthesis and signal transduction.
Cytidine Triphosphate (CTP): Used in the synthesis of RNA.
Uniqueness
The uniqueness of the compound lies in its specific structure, which combines a purine base with a tetrahydrofuran ring and a diphosphate group
Properties
Molecular Formula |
C10H15N5O10P2S |
---|---|
Molecular Weight |
459.27 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(sulfanylmethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(3(1-28)23-9)24-27(21,22)25-26(18,19)20/h2-3,5-6,9,16,28H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
ZNRHZZUZTIGCHR-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CS)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
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